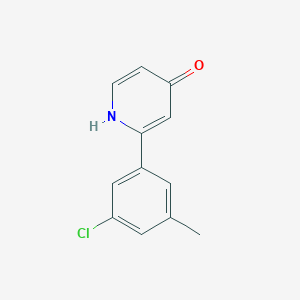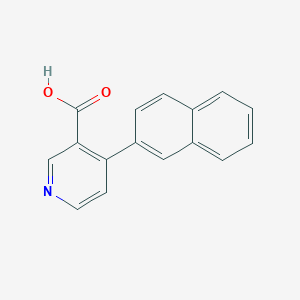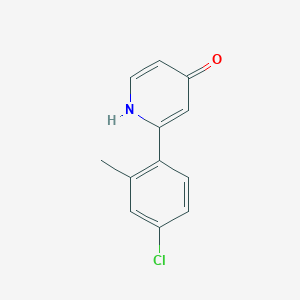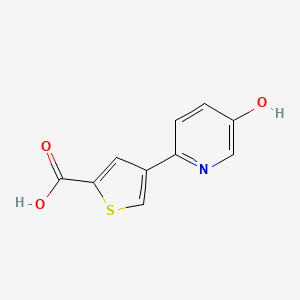
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(naphthalen-2-yl)picolinic acid (6-ANP) is a novel synthetic compound that has been developed to serve as a versatile platform for a variety of scientific and medical applications. 6-ANP is a white, crystalline powder with a melting point of 194-196°C and a purity of 95%, making it an ideal reagent for laboratory experiments. It has a wide range of biochemical, physiological, and pharmacological properties and is currently being investigated for its potential applications in drug development, cancer treatment, and disease diagnosis.
作用机制
The mechanism of action of 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% binds to various proteins and enzymes and modulates their activity. It is also believed to interact with DNA and RNA, and to interact with other molecules, such as lipids, to form complexes that can be used for drug delivery.
Biochemical and Physiological Effects
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, such as cytochrome P450, and to inhibit the activity of certain proteins, such as the enzyme 5-alpha reductase. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has also been shown to reduce inflammation, to inhibit the growth of cancer cells, and to reduce the toxicity of certain drugs.
实验室实验的优点和局限性
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has several advantages for laboratory experiments. It is easy to synthesize, has a high purity (95%), and is stable at room temperature. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% is non-toxic and has a wide range of biochemical, physiological, and pharmacological properties. However, there are some limitations to using 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95%. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has a low solubility in lipid membranes and is not very stable in the presence of light or oxygen.
未来方向
There are a number of potential future directions for 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% research. It could be used to develop new drugs that target specific proteins or enzymes, to develop new imaging agents, to study the structure and function of proteins and enzymes, to develop new cancer therapies, to study the structure of DNA and RNA, and to develop new drug delivery systems. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could be used to study the interactions between drugs and their target proteins, to study the metabolism of drugs, and to study the mechanisms of drug action. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could also be used to study the effects of environmental pollutants on human health and to study the effects of dietary supplements on human health. Finally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could be used to develop new diagnostic tools for diseases and to develop new treatments for diseases.
合成方法
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% can be synthesized in a two-step process. In the first step, naphthol-2-yl-acetic acid is reacted with hydroxylamine hydrochloride to produce 6-amino-3-(naphthalen-2-yl)picolinic acid hydrochloride. This reaction is carried out in an aqueous solution at room temperature. In the second step, the hydrochloride salt is treated with sodium hydroxide to produce 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% as a white crystalline powder.
科学研究应用
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has a wide range of scientific research applications. It has been used as a drug-like molecule to study the interactions between drugs and their target proteins. It has also been used as a probe to study the structure and function of proteins and enzymes, as well as to study the structure of DNA and RNA. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has also been used as an imaging agent to visualize the distribution of drugs in the body and to monitor their metabolism. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has been studied for its potential applications in cancer therapy, disease diagnosis, and drug delivery.
属性
IUPAC Name |
6-amino-3-naphthalen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-14-8-7-13(15(18-14)16(19)20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPLZJWYVADJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(naphthalen-2-yl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














